molecular formula C13H18N2O4 B3008608 Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate CAS No. 2008491-78-7

Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate

Cat. No.: B3008608
CAS No.: 2008491-78-7
M. Wt: 266.297
InChI Key: YFJZTNSBRRPLGP-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate is a chemical compound with a complex structure that includes a pyridine ring substituted with a methoxy group and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate typically involves the reaction of 6-methoxypyridine-3-carboxylic acid with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbamate carbonyl group can produce an alcohol derivative .

Scientific Research Applications

Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate is unique due to its specific substitution pattern on the pyridine ring and the presence of both methoxy and carbamate groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-10(16)9-5-6-11(18-4)14-7-9/h5-7H,8H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJZTNSBRRPLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=CN=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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